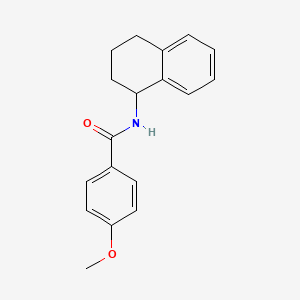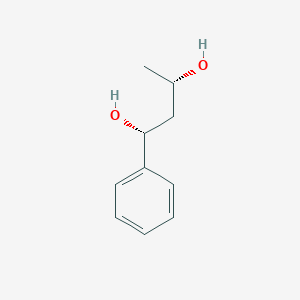![molecular formula C12H7NO2 B14153372 1H-Benz[e]isoindole-1,3(2H)-dione CAS No. 4379-50-4](/img/structure/B14153372.png)
1H-Benz[e]isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz[e]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzene ring and an isoindole core, making it a significant structure in organic chemistry. It is known for its stability and unique reactivity, which makes it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Benz[e]isoindole-1,3(2H)-dione can be synthesized through several methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another method includes the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to isoindoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1H-Benz[e]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindoles, quinonoid derivatives, and dihydroisoindoles, depending on the reaction conditions and reagents used.
科学的研究の応用
1H-Benz[e]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 1H-Benz[e]isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions.
類似化合物との比較
1H-Isoindole: Similar in structure but lacks the fused benzene ring.
1H-Isoquinoline: Contains a nitrogen atom in a different position within the ring system.
1H-Indole: A simpler structure with a single nitrogen-containing ring.
Uniqueness: 1H-Benz[e]isoindole-1,3(2H)-dione is unique due to its fused benzene ring, which imparts additional stability and reactivity. This structural feature distinguishes it from other isoindole derivatives and enhances its potential for various applications.
特性
CAS番号 |
4379-50-4 |
|---|---|
分子式 |
C12H7NO2 |
分子量 |
197.19 g/mol |
IUPAC名 |
benzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13-11/h1-6H,(H,13,14,15) |
InChIキー |
ZWXOIMOUNGHTRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



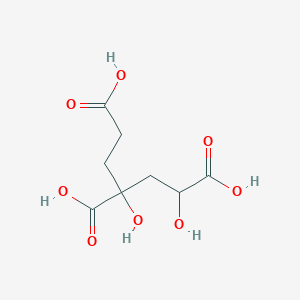
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
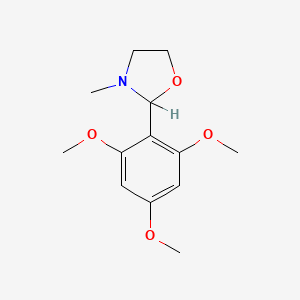
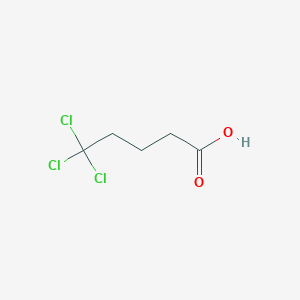
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)


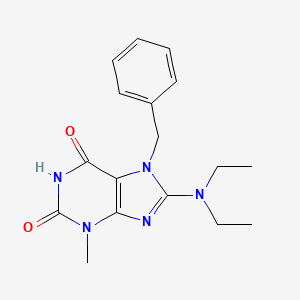
![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
